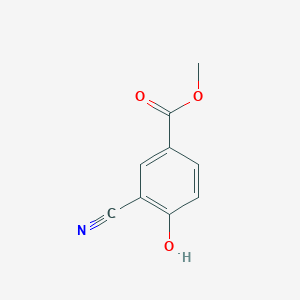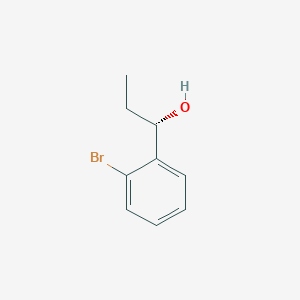
(S)-1-(2-bromophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-bromophenyl)propan-1-ol, also known as S-BPO, is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and biologically active compounds.
Mécanisme D'action
The mechanism of action of (S)-1-(2-bromophenyl)propan-1-ol is not yet fully understood, but it is believed to be involved in various biological processes, including enzymatic reactions and protein-protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450 and acetylcholinesterase, as well as proteins such as tubulin and actin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. This compound has also been shown to affect the central nervous system, with studies indicating that it may have potential as a treatment for Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-1-(2-bromophenyl)propan-1-ol in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of the final product. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its relatively high cost compared to other chiral building blocks.
Orientations Futures
There are numerous future directions for research on (S)-1-(2-bromophenyl)propan-1-ol, including its potential applications in the synthesis of new drugs and biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, research on the development of more efficient and cost-effective methods for the synthesis of this compound is also needed.
Méthodes De Synthèse
The synthesis of (S)-1-(2-bromophenyl)propan-1-ol can be achieved through various methods, including asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the desired enantiomer. For example, the enantioselective reduction of 2-bromoacetophenone with borane in the presence of a chiral ligand can yield this compound with high enantiomeric excess.
Applications De Recherche Scientifique
(S)-1-(2-bromophenyl)propan-1-ol has been extensively studied for its potential applications in the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. For example, this compound has been used as a key intermediate in the synthesis of the antitumor agent (-)-discodermolide and the antifungal agent (+)-dihydroclavulone. Additionally, this compound has been used as a chiral building block in the synthesis of chiral ligands, catalysts, and drugs.
Propriétés
Numéro CAS |
170379-92-7 |
|---|---|
Formule moléculaire |
C9H11BrO |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(1S)-1-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
Clé InChI |
SMYHFDLFOKKDOO-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1Br)O |
SMILES |
CCC(C1=CC=CC=C1Br)O |
SMILES canonique |
CCC(C1=CC=CC=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)


![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
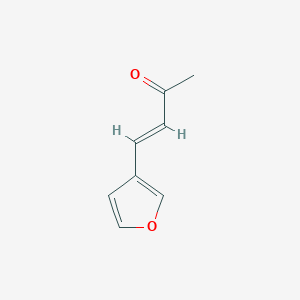
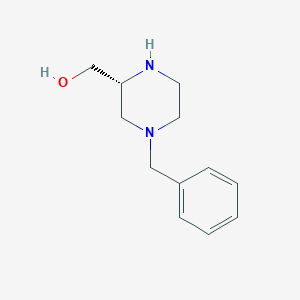
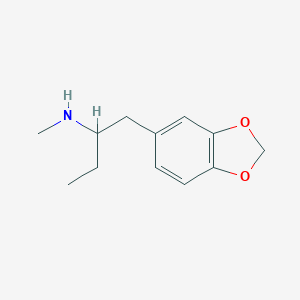



![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
